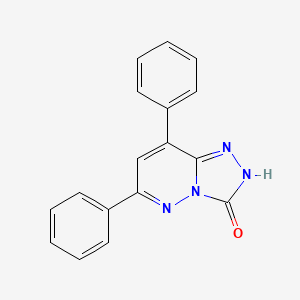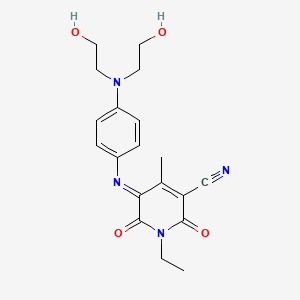
5-((4-(Bis(2-hydroxyethyl)amino)phenyl)imino)-1-ethyl-1,2,5,6-tetrahydro-4-methyl-2,6-dioxonicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((4-(Bis(2-hydroxyethyl)amino)phenyl)imino)-1-ethyl-1,2,5,6-tetrahydro-4-methyl-2,6-dioxonicotinonitrile is a complex organic compound characterized by its unique structure and potential applications in various fields. This compound features a combination of functional groups, including amino, imino, and nitrile groups, which contribute to its reactivity and versatility in chemical synthesis and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(Bis(2-hydroxyethyl)amino)phenyl)imino)-1-ethyl-1,2,5,6-tetrahydro-4-methyl-2,6-dioxonicotinonitrile typically involves multi-step reactions. One common approach is the condensation of 4-(Bis(2-hydroxyethyl)amino)benzaldehyde with ethyl cyanoacetate under basic conditions, followed by cyclization and oxidation steps to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
5-((4-(Bis(2-hydroxyethyl)amino)phenyl)imino)-1-ethyl-1,2,5,6-tetrahydro-4-methyl-2,6-dioxonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
5-((4-(Bis(2-hydroxyethyl)amino)phenyl)imino)-1-ethyl-1,2,5,6-tetrahydro-4-methyl-2,6-dioxonicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties.
作用機序
The mechanism of action of 5-((4-(Bis(2-hydroxyethyl)amino)phenyl)imino)-1-ethyl-1,2,5,6-tetrahydro-4-methyl-2,6-dioxonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating the activity of its targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
特性
CAS番号 |
71093-01-1 |
|---|---|
分子式 |
C19H22N4O4 |
分子量 |
370.4 g/mol |
IUPAC名 |
5-[4-[bis(2-hydroxyethyl)amino]phenyl]imino-1-ethyl-4-methyl-2,6-dioxopyridine-3-carbonitrile |
InChI |
InChI=1S/C19H22N4O4/c1-3-23-18(26)16(12-20)13(2)17(19(23)27)21-14-4-6-15(7-5-14)22(8-10-24)9-11-25/h4-7,24-25H,3,8-11H2,1-2H3 |
InChIキー |
APJGETPRJOQUPF-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)C(=C(C(=NC2=CC=C(C=C2)N(CCO)CCO)C1=O)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


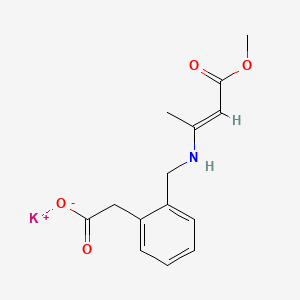
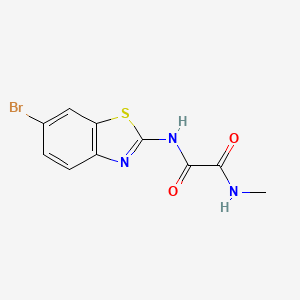
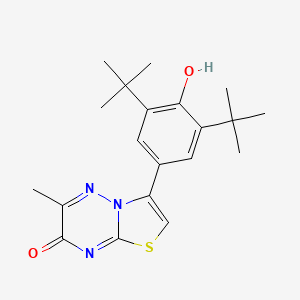
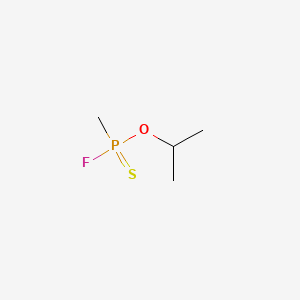
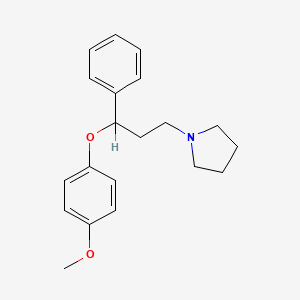
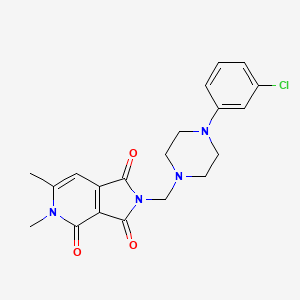
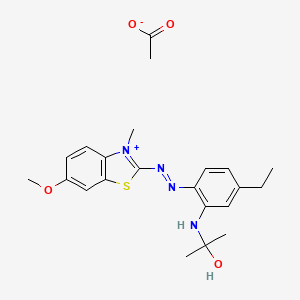
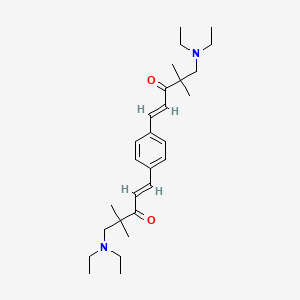

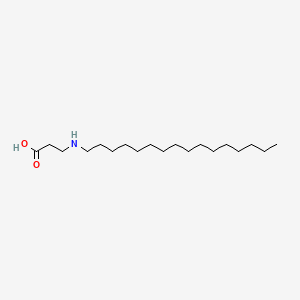
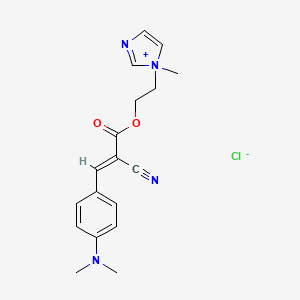
![4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-phenylbutan-1-one;(E)-but-2-enedioic acid](/img/structure/B12702899.png)

